DiFMUP
Overview
Description
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative . It has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH . The reaction product of DiFMUP has excitation/emission maxima of approximately 358/450 nm .
Scientific Research Applications
Characterization of Protein Tyrosine Phosphatases
DiFMUP, or 6,8-difluoro-4-methylumbiliferyl phosphate, has been effectively utilized for the detection of serine and threonine phosphatase activities. A significant application of DiFMUP is in characterizing protein tyrosine phosphatases (PTPs), which are critical for various cellular functions. DiFMUP provides a method for screening PTP inhibitors, offering kinetic and inhibitor constants comparable to other substrates. Its use in this context facilitates fast and accurate investigations of small-molecule inhibitors, enhancing our understanding of PTPs in cellular processes (Welte et al., 2005).
Imaging of Alkaline Phosphatase Activity in Bone Tissue
DiFMUP has been employed in the quantitative molecular imaging of bone cell activity. Specifically, it's used for imaging the osteoblast enzyme alkaline phosphatase (ALP) using 19Flourine magnetic resonance spectroscopic imaging (19FMRSI). This approach allows for the non-invasive imaging of ALP concentration and activity in bone, highlighting the potential of DiFMUP in preclinical and clinical applications related to bone formation and health (Gade et al., 2011).
Biomolecule Capture and Separation Using Microfluidic Devices
DiFMUP has found applications in biotechnology, particularly in the capture and separation of biomolecules using microfluidic devices. This research demonstrated the efficiency of using magnetic beads and DiFMUP in microchips for enzymatic reactions. The ability to capture and separate biomolecules like enzymes without an external flow device showcases the versatility of DiFMUP in simplifying and enhancing bioassays (Wang et al., 2013).
Discovery of New Tyrosine Phosphatase Inhibitors
In drug development, DiFMUP has been used in a microfluidics-based mobility shift assay to discover new inhibitors for protein tyrosine phosphatases, a class of signaling targets for various therapeutic areas. Comparisons between DiFMUP assays and mobility shift assays with specific phosphopeptides were made, showing that while most potent scaffolds found with the DiFMUP assay were confirmed in the mobility shift format, the latter led to the identification of previously unidentified chemical scaffolds with improved druglike properties (Perrin et al., 2006).
properties
IUPAC Name |
(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZANYXOTJVLAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261252 | |
Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DiFMUP | |
CAS RN |
214491-43-7 | |
Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214491-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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